DEFA1

antimicrobial peptide defensin microbicidal activity

DEFA1 encodes human neutrophil peptide 1 (HNP-1), a 30-amino acid cationic antimicrobial peptide of the alpha-defensin family that is abundantly stored in neutrophil azurophil granules. As an effector molecule of the innate immune system, HNP-1 exerts broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses through membrane permeabilization and lipid II binding mechanisms.

Molecular Formula
Molecular Weight
Cat. No. B1577298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEFA1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEFA1/HNP-1 Procurement Guide: Baseline Characteristics of Human Alpha Defensin 1


DEFA1 encodes human neutrophil peptide 1 (HNP-1), a 30-amino acid cationic antimicrobial peptide of the alpha-defensin family that is abundantly stored in neutrophil azurophil granules [1]. As an effector molecule of the innate immune system, HNP-1 exerts broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses through membrane permeabilization and lipid II binding mechanisms [2]. The mature peptide is characterized by three intramolecular disulfide bonds forming a conserved beta-sheet structure, with a molecular mass below 3,500 Da [1].

Why DEFA1/HNP-1 Cannot Be Interchanged with Closely Related Alpha-Defensins


Although HNP-1, HNP-2, and HNP-3 share high sequence homology and are often co-expressed as a mixture, substitution among these alpha-defensins is not functionally equivalent. Purified individual defensins exhibit differential antimicrobial potency, with HNP-3 demonstrating consistently lower activity than HNP-1 and HNP-2 against most tested microbes [1]. Structurally, the N-terminal amino acid difference (Ala in HNP-1 versus Asp in HNP-3) and the absence of this residue in HNP-2 confer distinct biophysical behaviors at membrane interfaces that translate to functional variation [2]. Furthermore, the DEFA1 and DEFA3 genes encoding these peptides display extensive copy number variation across human populations, with approximately 10% of individuals lacking DEFA3 entirely while DEFA1 remains at high copy number, indicating differential evolutionary conservation and functional indispensability [3].

Quantitative Differential Evidence for DEFA1/HNP-1 Versus In-Class Comparators


HNP-1 Demonstrates Consistently Superior Antimicrobial Activity Compared to HNP-3

In a direct comparative analysis of purified individual defensins isolated from human neutrophils, HNP-1 and HNP-2 exhibited microbicidal activity equivalent to the crude HNP 1-3 mixture, whereas HNP-3 was less active against most microbes tested [1]. This differential potency was consistent across multiple bacterial and fungal targets, establishing HNP-1 as the more reliable antimicrobial effector within the alpha-defensin class.

antimicrobial peptide defensin microbicidal activity

HNP-1 Exerts Potent Anti-E. coli Activity with Strain-Specific MIC Quantification

HNP1-3 mixture isolated from healthy blood donor neutrophils was tested against uropathogenic E. coli (UPEC) and enteropathic E. coli (EPEC) clinical isolates [1]. The MIC values provide a quantitative benchmark for antimicrobial activity, with HNP1-3 demonstrating growth inhibition against CFT073 at 1.56 μg/mL, against UTI89 at 3.13 μg/mL, and against EPEC strain E2348/69 at 3.13 μg/mL [1].

urinary tract infection UPEC MIC determination

DEFA1A3 Gene Dosage Confers Quantifiable In Vivo Protection Against Uropathogenic E. coli Challenge

In a human DEFA1A3 gene knock-in mouse model, gene dosage directly correlated with reduced bacterial burden following UPEC challenge. DEFA1A3+/+ mice (8 gene copies) exhibited significantly lower mean bacterial titers in kidneys and bladders compared to DEFA1A30/0 mice (0 copies) at 6 hours post-infection [1]. This dose-response relationship demonstrates the functional impact of DEFA1 copy number on in vivo antimicrobial defense.

gene dosage urinary tract infection in vivo efficacy

DEFA1/DEFA3 Copy Number Variation Modulates Sepsis Severity and Mortality In Vivo

Transgenic mice expressing human DEFA1/DEFA3 (encoding HNP1-3) under endogenous regulatory sequences demonstrated copy-number-dependent sepsis outcomes. Mice with high DEFA1/DEFA3 copy number suffered more severe sepsis-related vital organ damage and mortality than mice with low copy number or wild-type controls [1]. Mechanistically, HNP-1 induces endothelial cell pyroptosis via P2X7 receptor-mediated canonical caspase-1 activation in an NLRP3 inflammasome-dependent manner [1].

sepsis copy number variation endothelial pyroptosis

DEFA1/HNP-1 Is the Subject of Patent Claims for SARS-CoV-2 Therapeutic Application

A Chinese patent application (CN202210440231) filed by the Naval Medical University claims methods for using DEFA1 protein (HNP-1) in the treatment of SARS-CoV-2 infection. The patent encompasses DEFA1 recombinant protein, vectors containing DEFA1 coding genes, and DEFA1 RNA expression detection reagents as therapeutic and diagnostic modalities for COVID-19 [1].

SARS-CoV-2 COVID-19 patent antiviral therapy

DEFA1 Exhibits Defined Mechanism via Lipid II Binding Distinct from Membrane-Permeabilizing Defensins

DEFA1/HNP-1 interacts with the essential bacterial cell wall precursor lipid II to inhibit peptidoglycan synthesis, providing a specific molecular target beyond general membrane permeabilization [1]. This dual mechanism distinguishes HNP-1 from beta-defensins and other antimicrobial peptides that rely solely on membrane disruption.

mechanism of action lipid II cell wall synthesis inhibition

Optimal Research and Industrial Application Scenarios for DEFA1/HNP-1 Procurement


Urinary Tract Infection Host Defense Modeling Requiring Validated In Vivo Protection

Investigators developing humanized UTI models or studying host-pathogen interactions in the urinary tract should prioritize DEFA1/HNP-1 procurement. The demonstrated gene-dosage protection in DEFA1A3 knock-in mice against UPEC challenge [1] provides a validated framework for studying defensin-mediated mucosal immunity. Unlike HNP-3, HNP-1 maintains antimicrobial potency consistent with native neutrophil mixtures, making it the appropriate choice for studies requiring physiologically relevant defensin activity [2].

Sepsis Biomarker Discovery and Therapeutic Antibody Development Programs

Procurement of DEFA1/HNP-1 is essential for sepsis research programs investigating endothelial barrier dysfunction and inflammasome activation. The established mechanistic pathway—HNP-1 binding to P2X7 receptor, NLRP3 inflammasome activation, and caspase-1-mediated endothelial pyroptosis [3]—provides a defined molecular cascade for therapeutic intervention. The copy-number-dependent sepsis severity in transgenic models supports HNP-1 as both a risk-stratification biomarker and a target for neutralizing antibody development.

SARS-CoV-2 Antiviral Discovery Leveraging Patent-Protected Indications

Groups pursuing antiviral discovery for COVID-19 should consider DEFA1/HNP-1 procurement due to existing patent claims covering its therapeutic application against SARS-CoV-2 infection [4]. The patent encompasses recombinant DEFA1 protein, expression vectors, and diagnostic reagents, offering a defined intellectual property landscape for translational development of DEFA1-based COVID-19 interventions.

Mechanistic Studies of Bacterial Cell Wall Synthesis Inhibition via Lipid II Targeting

For programs investigating dual-mechanism antimicrobial peptides, DEFA1/HNP-1 offers a validated system where both membrane permeabilization and lipid II-mediated cell wall synthesis inhibition can be studied [5]. This defined molecular interaction provides a scaffold for structure-guided optimization and mechanistic dissection of host defense peptide function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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